(3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol (3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol
Brand Name: Vulcanchem
CAS No.: 915160-26-8
VCID: VC16901248
InChI: InChI=1S/C11H18O4/c1-3-6-10(14)11(9(13)4-2)15-8-5-7-12/h1,4,9-14H,2,5-8H2/t9-,10+,11+/m1/s1
SMILES:
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

(3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol

CAS No.: 915160-26-8

Cat. No.: VC16901248

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol - 915160-26-8

Specification

CAS No. 915160-26-8
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name (3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol
Standard InChI InChI=1S/C11H18O4/c1-3-6-10(14)11(9(13)4-2)15-8-5-7-12/h1,4,9-14H,2,5-8H2/t9-,10+,11+/m1/s1
Standard InChI Key NXCJQNYRLSZHDV-VWYCJHECSA-N
Isomeric SMILES C=C[C@H]([C@@H]([C@H](CC#C)O)OCCCO)O
Canonical SMILES C=CC(C(C(CC#C)O)OCCCO)O

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features an eight-carbon chain (oct-) with the following substituents:

  • 1-en-7-yne: A terminal alkyne at position 7 and an alkene at position 1.

  • 3,5-diol: Hydroxyl groups at positions 3 and 5.

  • 4-(3-hydroxypropoxy): A hydroxypropyl ether at position 4.

The stereocenters at positions 3, 4, and 5 are configured as R, R, and S, respectively, as defined by its IUPAC name. This configuration influences its reactivity and intermolecular interactions, particularly in chiral environments.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈O₄
Molecular Weight214.26 g/mol
IUPAC Name(3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol
Canonical SMILESC=CC(C(C(CC#C)O)OCCCO)O
Isomeric SMILESC=CC@HO

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves multi-step strategies to establish stereochemistry and functional groups:

  • Alkyne Formation: A Sonogashira coupling could introduce the terminal alkyne at position 7 .

  • Etherification: Nucleophilic substitution between a propargyl alcohol derivative and 3-chloropropanol under basic conditions forms the hydroxypropoxy group.

  • Stereochemical Control: Asymmetric catalysis or chiral pool synthesis ensures the R, R, S configuration .

Table 2: Hypothetical Synthesis Conditions

StepReaction TypeReagents/ConditionsYield*
1Sonogashira CouplingPd(PPh₃)₄, CuI, amine base60–70%
2EtherificationK₂CO₃, DMF, 80°C45–55%
3Epoxide Ring-OpeningChiral catalyst, H₂O30–40%
*Theoretical yields based on analogous reactions .

Purification and Characterization

  • Chromatography: Silica gel column chromatography resolves stereoisomers.

  • Spectroscopy: NMR (¹H, ¹³C) and HRMS confirm structure and purity.

Physicochemical Properties

Stability and Degradation

The compound exhibits moderate stability under standard laboratory conditions (25°C, inert atmosphere) but degrades in the presence of:

  • Strong Acids: Protonation of hydroxyl groups leads to ether cleavage.

  • Strong Bases: Deprotonation initiates alkyne polymerization.

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
pH < 2Ether hydrolysis12 hours
pH > 10Alkyne dimerization8 hours
UV light (254 nm)Photooxidation of alkene48 hours

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity.

  • Process Optimization: Develop enantioselective synthesis with >90% ee.

  • Derivatization Studies: Introduce fluorinated or isotopic labels for tracking.

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